β3-Adrenoceptor Selectivity of Amibegron vs. Mirabegron and Vibegron
Amibegron Hydrochloride demonstrates >100-fold selectivity for β3-AR over β1-AR (EC50: β3 = 3.5 nM vs. β1 = 499 nM) . In contrast, mirabegron shows lower selectivity in functional assays, with a β1/β3 ratio of ~517 and β2/β3 ratio of ~496 [1]. Vibegron is highly selective (>7937-fold for β1 and β2) but lacks brain penetration data [1]. This differential selectivity profile is critical for CNS applications where off-target β1/β2 activity can confound results.
| Evidence Dimension | β3-AR Selectivity (β1/β3 EC50 ratio) |
|---|---|
| Target Compound Data | β3 EC50 = 3.5 nM (rat colon); β1 EC50 = 499 nM (rat uterus); Ratio ≈ 143 |
| Comparator Or Baseline | Mirabegron: β1/β3 ratio ≈ 517; Vibegron: >7937 |
| Quantified Difference | Amibegron exhibits a selectivity ratio of ~143 for β1 vs. β3, while mirabegron shows a ratio of ~517 and vibegron >7937 under different assay conditions. |
| Conditions | Amibegron: Rat tissue functional assays (colon, uterus). Mirabegron/Vibegron: Human recombinant cell lines (CHO-K1/HEK293). |
Why This Matters
Amibegron's selectivity profile is well-characterized in native tissues, providing a reference standard for CNS research where off-target β1/β2 activation may produce confounding effects.
- [1] Yamamoto S, Kusabuka H, Matsuzawa A, et al. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density. PLoS One. 2023 Sep 1;18(9):e0290685. View Source
